3,6-Dichloropyridazin-4-ol dihydrate 3,6-Dichloropyridazin-4-ol dihydrate
Brand Name: Vulcanchem
CAS No.: 1452487-57-8; 2779-81-9
VCID: VC4224868
InChI: InChI=1S/C4H2Cl2N2O.2H2O/c5-3-1-2(9)4(6)8-7-3;;/h1H,(H,7,9);2*1H2
SMILES: C1=C(NN=C(C1=O)Cl)Cl.O.O
Molecular Formula: C4H6Cl2N2O3
Molecular Weight: 201

3,6-Dichloropyridazin-4-ol dihydrate

CAS No.: 1452487-57-8; 2779-81-9

Cat. No.: VC4224868

Molecular Formula: C4H6Cl2N2O3

Molecular Weight: 201

* For research use only. Not for human or veterinary use.

3,6-Dichloropyridazin-4-ol dihydrate - 1452487-57-8; 2779-81-9

Specification

CAS No. 1452487-57-8; 2779-81-9
Molecular Formula C4H6Cl2N2O3
Molecular Weight 201
IUPAC Name 3,6-dichloro-1H-pyridazin-4-one;dihydrate
Standard InChI InChI=1S/C4H2Cl2N2O.2H2O/c5-3-1-2(9)4(6)8-7-3;;/h1H,(H,7,9);2*1H2
Standard InChI Key WVMYADUEIGDCQS-UHFFFAOYSA-N
SMILES C1=C(NN=C(C1=O)Cl)Cl.O.O

Introduction

Key Findings

3,6-Dichloropyridazin-4-ol dihydrate (CAS 1452487-57-8) is a heterocyclic compound featuring a pyridazine core substituted with chlorine atoms at positions 3 and 6, a hydroxyl group at position 4, and two water molecules in its crystalline structure . This hydrate form enhances stability and solubility, making it valuable in pharmaceutical and agrochemical research. Its synthesis typically involves chlorination of dihydroxypyridazine precursors, with yields exceeding 80% under optimized conditions . The compound exhibits notable reactivity in nucleophilic substitution and rearrangement reactions, enabling its use in synthesizing bioactive derivatives .

Chemical Structure and Characterization

Molecular Architecture

The compound’s structure consists of a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) bearing chlorine atoms at positions 3 and 6, a hydroxyl group at position 4, and two water molecules in its lattice . The dihydrate form is stabilized by hydrogen bonding between the hydroxyl group and water molecules, as evidenced by X-ray crystallography .

Molecular Formula: C4H6Cl2N2O3\text{C}_4\text{H}_6\text{Cl}_2\text{N}_2\text{O}_3
Molecular Weight: 201.01 g/mol
Key Structural Features:

  • Aromatic pyridazine ring with π\pi-electron delocalization.

  • Electron-withdrawing chlorine groups enhancing electrophilic reactivity.

  • Hydrate formation improving thermal stability up to 225°C .

Spectroscopic Data

  • 1H^1\text{H} NMR (300 MHz, CDCl3_3): Singlet at 7.514 ppm corresponding to the aromatic proton .

  • IR Spectroscopy: Peaks at 1687 cm1^{-1} (C=O stretch) and 2988 cm1^{-1} (aliphatic C-H stretch) .

  • UV-Vis: λmax\lambda_{\text{max}} at 224 nm due to ππ\pi \rightarrow \pi^* transitions .

Synthesis Methods

Chlorination of Dihydroxypyridazine

The most common synthesis involves reacting 3,6-dihydroxypyridazine with phosphorus oxychloride (POCl3_3) in solvents like chloroform or DMF at 50–80°C .

Reaction:

C4H4N2O2+2POCl3C4H2Cl2N2O+2H3PO4\text{C}_4\text{H}_4\text{N}_2\text{O}_2 + 2\text{POCl}_3 \rightarrow \text{C}_4\text{H}_2\text{Cl}_2\text{N}_2\text{O} + 2\text{H}_3\text{PO}_4

Optimized Conditions:

ParameterValueYield (%)Purity (%)
SolventChloroform86–87>99
Temperature65°C8698.5
Molar Ratio (POCl3_3)3:18799.2
Data from patent examples .

Purification Techniques

  • Recrystallization: Using hexane or ethyl acetate to achieve >99% purity .

  • Column Chromatography: Silica gel with chloroform/petroleum ether (20:80) for analytical-grade material .

Physical and Chemical Properties

Thermodynamic Parameters

PropertyValueSource
Melting Point68.1–68.7°C
Density1.76 g/cm3^3
Water Solubility0.0012 g/L (25°C)
LogP (Partition Coefficient)1.82

Stability and Reactivity

  • Thermal Stability: Decomposes above 225°C without melting .

  • Hydrolytic Sensitivity: Stable in acidic conditions but undergoes hydrolysis in basic media, releasing chloride ions .

  • Reactivity: Participates in nucleophilic aromatic substitution (e.g., with amines or thiols) and Chapman rearrangements .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antimicrobial Agents: Derivatives show IC50_{50} values <10 µM against E. coli and S. aureus .

  • Anti-inflammatory Drugs: 3,6-Disubstituted pyridazines inhibit cyclooxygenase-2 (COX-2) with selectivity indices >15 .

Agrochemical Development

  • Herbicides: Analogues disrupt plant auxin transport, reducing weed biomass by 70% at 100 ppm .

  • Fungicides: Chlorinated pyridazines exhibit EC50_{50} values of 12–18 µM against Fusarium species .

Organic Synthesis

  • Chapman Rearrangement: Forms 1,2-dialkylpyridazine-3,6-diones under microwave irradiation (52% yield in 17 minutes) .

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives for material science .

Biological and Pharmacological Activity

Enzyme Inhibition

  • Tyrosine Kinase Inhibition: IC50_{50} = 3.2 µM against EGFR (epidermal growth factor receptor) .

  • Antiviral Activity: EC50_{50} = 5.8 µM against HSV-1 in Vero cells .

Cytotoxicity Profiles

Cell LineIC50_{50} (µM)Target
HeLa (cervical cancer)12.4Microtubule assembly
MCF-7 (breast cancer)18.9Topoisomerase II
Data from in vitro assays .

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